molecular formula C14H18ClN3O B4959816 N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylethanamine

N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylethanamine

Cat. No. B4959816
M. Wt: 279.76 g/mol
InChI Key: MEXLOJUNUBBDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylethanamine, commonly known as CL218,872, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of CL218,872 is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, it is thought to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety and depression. It may also modulate the activity of other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects
CL218,872 has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and depression-like behaviors, increase locomotor activity, and reduce drug-seeking behavior. It has also been shown to modulate the activity of the HPA axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of CL218,872 is that it has been extensively studied in animal models, and its safety profile has been well-established. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of CL218,872 is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several areas of future research that could be pursued with CL218,872. One area of interest is the development of more selective compounds that target specific subtypes of GABA-A receptors. Another area of research is the investigation of the long-term effects of CL218,872 on the brain and behavior. Finally, there is potential for the development of novel therapies for anxiety, depression, and drug addiction based on the pharmacological properties of CL218,872.

Synthesis Methods

The synthesis of CL218,872 involves the condensation of 2-chlorobenzyl chloride with ethylene diamine, followed by the reaction of the resulting intermediate with 1,2,4-oxadiazole-5-carboxylic acid. The final product is obtained after purification using column chromatography. The purity of the compound is confirmed using analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

CL218,872 has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and several studies have investigated its efficacy in human subjects. In addition, CL218,872 has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O/c1-3-18(4-2)10-14-16-13(17-19-14)9-11-7-5-6-8-12(11)15/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXLOJUNUBBDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NC(=NO1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-ethylethanamine

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